ZAPA sulfate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

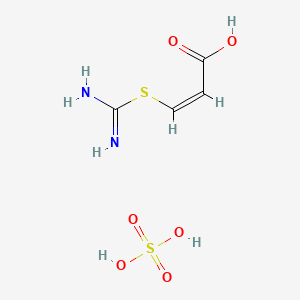

Structure

2D Structure

Properties

IUPAC Name |

(Z)-3-carbamimidoylsulfanylprop-2-enoic acid;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2S.H2O4S/c5-4(6)9-2-1-3(7)8;1-5(2,3)4/h1-2H,(H3,5,6)(H,7,8);(H2,1,2,3,4)/b2-1-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWVNHPNVOMFDHW-ODZAUARKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CSC(=N)N)C(=O)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C\SC(=N)N)\C(=O)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ZAPA Sulfate: A Technical Guide to its Mechanism of Action on GABA Receptors

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the mechanism of action of ZAPA sulfate (B86663), a potent agonist of γ-aminobutyric acid (GABA) receptors. It is designed to be a comprehensive resource, consolidating available quantitative data, detailing experimental methodologies, and visualizing the key pathways and processes involved.

Core Mechanism of Action

ZAPA sulfate acts as a direct agonist at ionotropic GABA receptors, specifically subtypes of the GABA-A receptor family. Its primary mechanism involves binding to the receptor and inducing a conformational change that opens the integral chloride (Cl⁻) channel. The subsequent influx of chloride ions into the neuron leads to hyperpolarization of the cell membrane, resulting in an inhibitory postsynaptic potential (IPSP) and a reduction in neuronal excitability.

While initially characterized by its potent effects on invertebrate GABA receptors, particularly in Ascaris suum, this compound also demonstrates activity on mammalian GABA-A receptors. It is often described as an agonist at low-affinity GABA-A receptors and has been noted for its activity at GABA-A-rho (formerly known as GABA-C) receptors.

Signaling Pathway

The activation of GABA-A receptors by this compound initiates a direct signaling cascade, as it is a ligand-gated ion channel. The binding of this compound to the receptor directly gates the ion channel, without the involvement of second messengers.

Figure 1: Signaling pathway of this compound at the GABA-A receptor.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound and its derivatives.

Table 1: Potency of this compound on Various GABA Receptors

| Preparation | Assay Type | Parameter | Value | Reference |

| Ascaris suum muscle cell | Electrophysiology | EC₅₀ | 10.3 µM | [1] |

| Murine GABAA Receptor | ³⁶Cl⁻ Uptake Assay | EC₅₀ | 2.4 ± 1.3 µM | Fang, F. (2005). Design and Syntheses of Potential Drugs Based on GABAA Receptor Pharmacophores. PhD Thesis, Virginia Polytechnic Institute and State University. |

| Murine GABAA Receptor | ³⁶Cl⁻ Uptake Assay | Emax | Full Agonist | Fang, F. (2005). Design and Syntheses of Potential Drugs Based on GABAA Receptor Pharmacophores. PhD Thesis, Virginia Polytechnic Institute and State University. |

| Murine GABAA Receptor | ³⁶Cl⁻ Uptake Assay | Hill Slope | 1.4 | Fang, F. (2005). Design and Syntheses of Potential Drugs Based on GABAA Receptor Pharmacophores. PhD Thesis, Virginia Polytechnic Institute and State University. |

Table 2: Potency of ZAPA Derivatives on Murine GABA-A Receptors (³⁶Cl⁻ Uptake Assay)

| Compound | EC₅₀ (µM) | Efficacy (Emax) | Hill Slope | Reference |

| 11·HCl | 16.4 ± 1.3 | Full Agonist | 1.4 | Fang, F. (2005). Design and Syntheses of Potential Drugs Based on GABAA Receptor Pharmacophores. PhD Thesis, Virginia Polytechnic Institute and State University. |

| 12·HCl | 12.4 ± 1.2 | Full Agonist | 1.3 | Fang, F. (2005). Design and Syntheses of Potential Drugs Based on GABAA Receptor Pharmacophores. PhD Thesis, Virginia Polytechnic Institute and State University. |

Experimental Protocols

This section details the methodologies for key experiments cited in the characterization of this compound's action.

Electrophysiology on Ascaris suum Muscle Cells

This protocol is based on the methods used to determine the EC₅₀ of this compound on invertebrate GABA receptors.

-

Preparation: Somatic muscle cells from Ascaris suum are dissected and maintained in a high-Cl⁻ Ringer's solution.

-

Recording: Intracellular recordings are made from the "bag" region of the muscle cells using glass microelectrodes filled with 3M KCl. Membrane potential and input conductance are measured.

-

Drug Application: this compound is applied to the bath at varying concentrations.

-

Measurement: The change in membrane potential (hyperpolarization) and input conductance is recorded in response to this compound application. Dose-response curves are then generated to calculate the EC₅₀.

Figure 2: Experimental workflow for electrophysiological recording.

³⁶Cl⁻ Uptake Functional Assay

This assay provides a functional measure of GABA-A receptor activation by quantifying the influx of radioactive chloride ions.

-

Preparation of Synaptoneurosomes: Murine brain tissue is homogenized in a sucrose (B13894) buffer and centrifuged to obtain a crude synaptoneurosome preparation.

-

Pre-incubation: The synaptoneurosomes are pre-incubated in a chloride-free buffer.

-

Assay Initiation: The assay is initiated by adding the synaptoneurosomes to a buffer containing ³⁶Cl⁻ and varying concentrations of this compound or a reference agonist (e.g., GABA).

-

Termination: The reaction is rapidly terminated by filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular ³⁶Cl⁻.

-

Quantification: The amount of ³⁶Cl⁻ trapped inside the synaptoneurosomes is quantified by liquid scintillation counting.

-

Analysis: Dose-response curves are generated to determine EC₅₀ and Emax values.

Radioligand Binding Assay (General Protocol)

-

Membrane Preparation: Rat brain cortices are homogenized in a Tris-HCl buffer and subjected to several rounds of centrifugation and washing to isolate the cell membranes.

-

Assay Components: The assay mixture includes the prepared membranes, a radiolabeled ligand (e.g., [³H]muscimol for the GABA binding site), and varying concentrations of the unlabeled test compound (this compound).

-

Incubation: The mixture is incubated at 4°C to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

-

Quantification: The radioactivity on the filters is measured using liquid scintillation counting.

-

Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Action on GABA-A-rho (GABA-C) Receptors

This compound is often cited as an agonist at GABA-A-rho receptors. These receptors are homopentameric channels composed of ρ subunits and exhibit a distinct pharmacology, being insensitive to typical GABA-A modulators like benzodiazepines and barbiturates. While quantitative data for this compound's activity specifically on these subtypes is limited, its agonism suggests it can activate these unique GABA receptor channels.

Effect on Intracellular Calcium

An interesting, though less characterized, aspect of this compound's action is its reported ability to transiently increase intracellular calcium concentration ([Ca²⁺]i) upon local application. The precise mechanism for this effect is not well-established. It could be a downstream consequence of membrane potential changes or potentially involve other signaling pathways that are not typical of GABA-A receptor activation. Further research is needed to elucidate this phenomenon.

Figure 3: Logical relationship of this compound's observed effects.

Summary and Future Directions

This compound is a valuable pharmacological tool for studying GABA receptors. Its primary mechanism of action is as a direct agonist at GABA-A receptors, leading to chloride-mediated neuronal inhibition. Quantitative data confirms its potency, particularly on invertebrate and murine GABA-A receptors.

Key areas for future research include:

-

Subtype Selectivity: A comprehensive profiling of this compound's activity across the full range of human GABA-A receptor subtypes, especially the different ρ subunit combinations, is needed to better understand its pharmacological profile.

-

Binding Affinity: Determination of the binding affinity (Ki) of this compound for various GABA-A receptor subtypes through radioligand binding assays would provide crucial information.

-

Mechanism of Calcium Increase: The mechanism underlying the observed transient increase in intracellular calcium following this compound application warrants further investigation to determine if it is a direct or indirect effect of GABA-A receptor activation.

This technical guide provides a solid foundation for understanding the core mechanism of action of this compound. As research progresses, a more detailed picture of its interactions with specific GABA receptor subtypes and its full range of cellular effects will undoubtedly emerge.

References

An In-depth Technical Guide on the Pharmacological Profile and Properties of ZAPA/Zappa

Disclaimer: The term "ZAPA sulfate" is not associated with a recognized pharmacological agent in publicly available scientific literature. However, the acronym "ZAPA" and the brand name "Zappa" correspond to distinct chemical entities. This guide addresses the pharmacological profiles of these two compounds based on available data. The "sulfate" salt form is not documented in the provided search results for either compound.

Part 1: Zappa (Olanzapine)

"Zappa" is a brand name for Olanzapine, an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder[1][2][3][4][5].

Core Pharmacological Profile

Olanzapine exhibits a broad pharmacological profile, demonstrating antagonist activity at multiple neurotransmitter receptor systems. Its therapeutic effects are primarily attributed to its combined antagonism of dopamine (B1211576) and serotonin (B10506) receptors.

Table 1: Receptor Binding Affinities of Olanzapine

| Receptor Target | Binding Affinity (Ki, nM) |

| Dopamine D₂ | 11 |

| Dopamine D₁ | 31 |

| Dopamine D₄ | 27 |

| Serotonin 5-HT₂ₐ | 4 |

| Serotonin 5-HT₂𝒸 | 11 |

| Serotonin 5-HT₃ | 57 |

| Serotonin 5-HT₆ | 10 |

| Muscarinic M₁₋₅ | 1.9-25 |

| Adrenergic α₁ | 19 |

| Histamine H₁ | 7 |

Note: Data is compiled from various pharmacological sources. Exact values may vary between studies.

Pharmacodynamics

Olanzapine's mechanism of action is complex and involves the modulation of several neurotransmitter pathways. Its efficacy in treating schizophrenia is thought to be mediated through a combination of dopamine D₂ and serotonin 5-HT₂ₐ receptor antagonism. The antagonism of D₂ receptors in the mesolimbic pathway is believed to alleviate the positive symptoms of schizophrenia (e.g., hallucinations, delusions), while the antagonism of 5-HT₂ₐ receptors may contribute to its efficacy against negative symptoms (e.g., anhedonia, avolition) and reduce the likelihood of extrapyramidal side effects.

Caption: Olanzapine's primary mechanism of action.

Pharmacokinetics

Olanzapine is well-absorbed after oral administration, with peak plasma concentrations reached in approximately 6 hours. It is extensively metabolized in the liver, primarily through conjugation and oxidation, with the cytochrome P450 isoenzymes CYP1A2 and CYP2D6 being major contributors.

Table 2: Pharmacokinetic Properties of Olanzapine

| Parameter | Value |

| Bioavailability | ~60% |

| Protein Binding | ~93% |

| Volume of Distribution | ~1000 L |

| Half-life | 21-54 hours |

| Clearance | 12-47 L/hr |

Clinical Indications

Zappa (Olanzapine) is indicated for the treatment of:

-

Schizophrenia

-

Acute manic or mixed episodes associated with bipolar I disorder

-

Maintenance treatment of bipolar disorder

Adverse Effects

Common side effects associated with Olanzapine include weight gain, somnolence, dizziness, and hyperprolactinemia. It can also cause metabolic changes such as hyperglycemia and dyslipidemia.

Part 2: ZAPA ((Z)-3-[(aminoiminomethyl)thio]-2-propenoic acid hydrochloride)

ZAPA is an isothiouronium compound that has been identified as a potent agonist at GABA receptors in the nematode Ascaris.

Core Pharmacological Profile

ZAPA's pharmacological activity has been characterized in the context of invertebrate neurophysiology. It is noted for being as potent as GABA at the GABA receptor on Ascaris muscle cells, which is distinct from mammalian GABAₐ and GABAₑ receptors.

Experimental Protocols

The pharmacological effects of ZAPA on Ascaris muscle cells were investigated using electrophysiological techniques.

Experimental Workflow:

-

Preparation: Dorsal muscle flaps were dissected from Ascaris and mounted in a perfusion chamber.

-

Electrophysiology: Intracellular recordings were made from the muscle cells using microelectrodes.

-

Drug Application: ZAPA and GABA were applied to the preparation via the perfusing solution.

-

Data Acquisition: Changes in membrane potential were recorded and analyzed.

Caption: Experimental workflow for ZAPA testing.

Pharmacodynamics

In Ascaris muscle cells, ZAPA acts as a potent agonist at the GABA receptor, mimicking the action of GABA to cause membrane hyperpolarization and muscle relaxation. This finding has implications for the design of novel anthelmintic drugs.

Caption: ZAPA's mechanism in Ascaris muscle.

References

ZAPA Sulfate: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZAPA sulfate (B86663), a potent and selective agonist of the γ-aminobutyric acid type A (GABA-A) receptor, has been a valuable tool in neuroscience research for decades. This document provides a comprehensive overview of the discovery, chemical synthesis, and biological activity of ZAPA sulfate. It includes a compilation of known quantitative data, detailed experimental protocols for its synthesis and biological evaluation, and visual representations of its mechanism of action and experimental workflows. This guide is intended to serve as a technical resource for researchers and professionals in drug development interested in the pharmacology of GABA-A receptors.

Discovery and Background

ZAPA, or (Z)-3-((aminoiminomethyl)thio)prop-2-enoic acid, was first described as a potent GABA-A receptor agonist in the late 1970s. Research by Australian scientists, including Graham Johnston and his colleagues, led to the development of a new class of GABA agonists, with ZAPA being a key compound. Its sulfate salt, this compound, offers improved stability and solubility for experimental use.

Early studies on the nematode Ascaris suum demonstrated the potent effects of ZAPA. In 1988, Holden-Dye and Walker reported that ZAPA is as potent as GABA in inducing membrane hyperpolarization in Ascaris muscle cells, highlighting its efficacy as a GABA-A receptor agonist.[1] This discovery was significant for both the characterization of invertebrate GABA receptors and for the potential design of novel anthelmintic drugs.[1]

Chemical Synthesis of this compound

While the original synthesis protocols require access to specialized chemical literature, a representative chemical synthesis of this compound can be outlined based on established principles of organic chemistry. The synthesis of the active moiety, (Z)-3-((aminoiminomethyl)thio)prop-2-enoic acid, is the critical step, followed by salt formation.

Representative Synthesis of (Z)-3-((aminoiminomethyl)thio)prop-2-enoic acid

This synthesis involves the reaction of a propiolic acid derivative with thiourea (B124793). The Z-isomer is often the thermodynamically favored product under specific reaction conditions.

Materials:

-

Propiolic acid

-

Thiourea

-

Appropriate solvent (e.g., ethanol, water)

-

Acid or base catalyst (if required)

-

Hydrochloric acid or sulfuric acid for salt formation

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve propiolic acid in the chosen solvent.

-

Addition of Thiourea: Add an equimolar amount of thiourea to the solution.

-

Reaction Conditions: The reaction mixture is typically heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified, for example, by recrystallization from a suitable solvent system.

-

Salt Formation: To synthesize this compound, the purified (Z)-3-((aminoiminomethyl)thio)prop-2-enoic acid is dissolved in a suitable solvent and treated with an equimolar amount of sulfuric acid. The resulting salt is then isolated, typically by precipitation and filtration, and dried.

Workflow for Chemical Synthesis

Caption: Workflow for the chemical synthesis of this compound.

Biological Activity and Quantitative Data

This compound is a selective agonist for GABA-A receptors. Its biological effects are mediated through the opening of the chloride ion channel that is an integral part of the GABA-A receptor complex.

Quantitative Data

The following table summarizes the available quantitative data for this compound's biological activity.

| Parameter | Value | Species/System | Reference |

| EC50 (Membrane Hyperpolarization) | 10.3 μM | Ascaris suum muscle cells | [1] |

| Effective Concentration (Ca2+ increase) | 100 μM | Unknown | [Referenced in commercial product descriptions] |

Note: Further research is needed to determine the binding affinity (Ki) of this compound for various mammalian GABA-A receptor subtypes.

Experimental Protocols for Biological Evaluation

Radioligand Binding Assay for GABA-A Receptors (Representative Protocol)

This protocol describes a general method to determine the binding affinity of a test compound like this compound to GABA-A receptors using a radiolabeled ligand.

Materials:

-

Rat brain tissue

-

Homogenization buffer (e.g., 0.32 M sucrose, pH 7.4)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Radioligand (e.g., [3H]muscimol or [3H]GABA)

-

Unlabeled GABA (for non-specific binding determination)

-

Test compound (this compound) at various concentrations

-

Scintillation cocktail and counter

Experimental Protocol:

-

Membrane Preparation:

-

Homogenize rat brains in ice-cold homogenization buffer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspension in binding buffer and recentrifugation. Repeat this washing step multiple times to remove endogenous GABA.

-

Resuspend the final pellet in binding buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a series of tubes, add a fixed amount of the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (this compound).

-

For determining non-specific binding, use a high concentration of unlabeled GABA instead of the test compound.

-

Incubate the tubes at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.

-

Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Workflow for Radioligand Binding Assay

Caption: Experimental workflow for a radioligand binding assay.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by binding to and activating GABA-A receptors, which are ligand-gated ion channels. The binding of this compound to the receptor leads to a conformational change, opening the central pore of the channel.

This allows for the influx of chloride ions (Cl-) into the neuron, down their electrochemical gradient. The increase in intracellular negative charge results in hyperpolarization of the neuronal membrane, making it less likely to fire an action potential. This inhibitory neurotransmission is the fundamental mechanism by which GABA and its agonists, like this compound, reduce neuronal excitability.

GABA-A Receptor Signaling Pathway

Caption: Signaling pathway of this compound at the GABA-A receptor.

Conclusion

This compound remains a crucial pharmacological tool for the study of GABA-A receptors. Its discovery has contributed significantly to our understanding of GABAergic neurotransmission. This technical guide provides a centralized resource for researchers, consolidating information on its discovery, synthesis, and biological activity. The provided protocols and diagrams are intended to facilitate further research into the therapeutic potential of modulating GABA-A receptors.

References

ZAPA Sulfate: A Selective GABA-A Receptor Agonist - A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZAPA sulfate (B86663), or (Z)-3-[(aminoiminomethyl)thio]-2-propenoic acid sulfate, has been identified as a selective agonist for the γ-aminobutyric acid type A (GABA-A) receptor. While initial characterization has demonstrated its potency, particularly at low-affinity GABA-A receptors in invertebrate models, comprehensive data on its activity at specific mammalian receptor subtypes remains a critical area for further investigation. This technical guide synthesizes the current understanding of ZAPA sulfate, including its known pharmacological effects, and outlines standard experimental protocols for its characterization. Due to a lack of specific binding affinity and efficacy data for this compound at various mammalian GABA-A receptor subtypes in the public domain, this document will focus on the established effects and provide generalized methodologies for future research.

Introduction to this compound and GABA-A Receptors

The GABA-A receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system. It is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. The receptor is a pentameric structure composed of a variety of subunits (e.g., α, β, γ), and the specific subunit composition determines its pharmacological and physiological properties.

This compound is a structural analog of GABA and has been characterized as a potent agonist at GABA receptors.[1] Its isothiouronium structure confers its activity.[1]

Pharmacological Profile of this compound

Currently, the most definitive quantitative data for this compound's activity comes from studies on the muscle cells of the nematode Ascaris.

Table 1: Potency of this compound in Ascaris Muscle Cells

| Parameter | Value | Species/Tissue | Reference |

| EC50 | 10.3 μM | Ascaris muscle cell | [2] |

Key Experimental Protocols for Characterization

To address the gaps in our understanding of this compound's pharmacology, the following standard experimental protocols are recommended.

Radioligand Binding Assays

Radioligand binding assays are crucial for determining the binding affinity (Ki) of this compound for different GABA-A receptor subtypes.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for specific GABA-A receptor subtypes.

Materials:

-

Membranes from cells transiently or stably expressing specific human GABA-A receptor subunit combinations (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2).

-

Radioligand (e.g., [³H]muscimol or [³H]gabazine) with known affinity for the GABA binding site.

-

This compound.

-

Non-specific binding control (e.g., a high concentration of unlabeled GABA).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter and fluid.

Methodology:

-

Membrane Preparation: Homogenize cells expressing the receptor subtype of interest and prepare a crude membrane fraction by centrifugation.

-

Assay Setup: In a 96-well plate, combine the receptor membranes, a fixed concentration of the radioligand, and varying concentrations of this compound. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess unlabeled GABA).

-

Incubation: Incubate the plates at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for Radioligand Binding Assay

Caption: Workflow for determining the binding affinity of this compound.

Electrophysiology

Electrophysiological techniques, such as two-electrode voltage clamp (TEVC) in Xenopus oocytes or patch-clamp in mammalian cells, are used to measure the functional effects of this compound on GABA-A receptor activity, determining its potency (EC50) and efficacy (Emax).

Objective: To determine the EC50 and Emax of this compound at specific GABA-A receptor subtypes.

Materials:

-

Xenopus oocytes or mammalian cells (e.g., HEK293) expressing specific GABA-A receptor subunit combinations.

-

This compound solutions of varying concentrations.

-

Recording electrodes and perfusion system.

-

Electrophysiology rig (amplifier, digitizer, computer with analysis software).

Methodology:

-

Cell Preparation: Inject cRNAs for the desired GABA-A receptor subunits into Xenopus oocytes and allow for receptor expression. Alternatively, use transfected mammalian cells.

-

Recording Setup: Place the cell in a recording chamber and impale with microelectrodes (for TEVC) or form a whole-cell patch (for patch-clamp). Clamp the membrane potential at a holding potential (e.g., -60 mV).

-

Drug Application: Perfuse the cell with increasing concentrations of this compound.

-

Data Acquisition: Record the current responses elicited by each concentration of this compound.

-

Data Analysis: Plot the peak current response as a function of this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration that elicits a half-maximal response) and the Emax (maximal response).

Workflow for Electrophysiological Characterization

Caption: Workflow for functional characterization of this compound.

Signaling Pathways

Activation of GABA-A receptors by an agonist like this compound is expected to initiate a canonical signaling pathway leading to neuronal inhibition.

Canonical GABA-A Receptor Signaling Pathway

References

Structural Analysis of ZAPA Sulfate Binding Sites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZAPA sulfate (B86663), a potent GABAA receptor agonist, has garnered significant interest for its potential therapeutic applications. This document provides a comprehensive technical overview of the structural and molecular determinants of ZAPA sulfate's interaction with its binding sites on the γ-aminobutyric acid type A (GABAA) receptor. We consolidate available quantitative data on its binding affinity, delve into the methodologies for its study, and present visual representations of the pertinent signaling pathways and experimental workflows. This guide is intended to serve as a core resource for researchers engaged in the study of GABAergic neurotransmission and the development of novel modulators of this critical pathway.

Introduction to this compound and its Target: The GABAA Receptor

This compound, or (Z)-3-[(aminoiminomethyl)thio]prop-2-enoic acid sulfate, is a structural analog of the primary inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA). It is recognized as a potent agonist at GABAA receptors, particularly demonstrating higher potency than GABA and muscimol (B1676869) at low-affinity GABAA receptor sites[1]. The GABAA receptor is a pentameric ligand-gated ion channel that, upon activation, conducts chloride ions across the neuronal membrane, leading to hyperpolarization and neuronal inhibition. The receptor's vast heterogeneity, arising from the combination of 19 different subunits (α1-6, β1-3, γ1-3, δ, ε, θ, π, and ρ1-3), gives rise to a wide array of receptor subtypes with distinct pharmacological properties and physiological roles[2][3][4].

The primary orthosteric binding site for GABA and its agonists, including this compound, is located at the interface between the β and α subunits in the extracellular domain of the receptor[2]. The specific amino acid residues contributing to this binding pocket are crucial for ligand recognition and receptor activation.

Quantitative Analysis of this compound Binding

Precise quantitative data on the binding affinity of this compound across various GABAA receptor subtypes remains an area of active investigation. However, existing studies provide valuable insights into its potency.

| Compound | Assay | Preparation | Parameter | Value | Reference |

| This compound | Membrane Hyperpolarization | Ascaris muscle cells | EC50 | 10.3 μM | MedchemExpress |

Table 1: Quantitative data for this compound activity. This table will be updated as more specific binding affinity data (Ki, IC50) for various GABAA receptor subtypes becomes available.

Experimental Protocols for Studying this compound Binding

The characterization of this compound's interaction with GABAA receptors relies on established experimental techniques. Below are detailed methodologies for key assays.

Radioligand Binding Assay (Adapted for this compound)

This protocol outlines a competitive displacement assay to determine the binding affinity (Ki) of this compound for GABAA receptors using a radiolabeled ligand, such as [3H]muscimol.

Materials:

-

Tissue Preparation: Whole rat brain or specific brain regions (e.g., cortex, cerebellum) or cells expressing recombinant GABAA receptors.

-

Buffers:

-

Homogenization Buffer: 50 mM Tris-HCl (pH 7.4)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4)

-

-

Radioligand: [3H]muscimol (specific activity ~10-30 Ci/mmol)

-

Competitor: this compound (unlabeled)

-

Non-specific binding control: High concentration of unlabeled GABA (e.g., 1 mM)

-

Scintillation fluid

-

Glass fiber filters (e.g., Whatman GF/B)

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize tissue in ice-cold Homogenization Buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Wash the pellet by resuspending in fresh Homogenization Buffer and repeating the centrifugation step three times to remove endogenous GABA.

-

Resuspend the final pellet in Assay Buffer to a protein concentration of 0.5-1.0 mg/mL.

-

-

Binding Assay:

-

Set up assay tubes containing:

-

Total Binding: Assay Buffer, radioligand, and membrane preparation.

-

Non-specific Binding: Assay Buffer, radioligand, non-specific binding control (GABA), and membrane preparation.

-

Competition: Assay Buffer, radioligand, varying concentrations of this compound, and membrane preparation.

-

-

Incubate the tubes at 4°C for 60 minutes.

-

Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.

-

Wash the filters three times with ice-cold Assay Buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Electrophysiology

Two-electrode voltage-clamp (TEVC) recording from Xenopus oocytes or patch-clamp recording from mammalian cells expressing recombinant GABAA receptors can be used to measure the functional effects of this compound.

Procedure (TEVC in Xenopus Oocytes):

-

Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis and defolliculate them using collagenase treatment.

-

cRNA Injection: Inject oocytes with cRNAs encoding the desired GABAA receptor subunits (e.g., α1, β2, γ2).

-

Incubation: Incubate the injected oocytes for 2-7 days to allow for receptor expression.

-

Recording:

-

Place an oocyte in a recording chamber continuously perfused with recording solution (e.g., ND96).

-

Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage clamping and one for current recording).

-

Clamp the oocyte membrane potential at a holding potential of -60 to -80 mV.

-

Apply GABA or this compound at various concentrations to the oocyte and record the resulting chloride currents.

-

-

Data Analysis:

-

Measure the peak current amplitude for each agonist concentration.

-

Normalize the currents to the maximal GABA response.

-

Plot the normalized current against the logarithm of the agonist concentration to generate a dose-response curve.

-

Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Hill coefficient.

-

Structural Insights into this compound Binding

While a co-crystal structure of this compound bound to a GABAA receptor is not yet available, structure-activity relationship (SAR) studies of ZAPA and its analogs provide valuable insights into the key molecular features required for binding and activity.

Structure-Activity Relationships

Studies on isothiouronium analogs of GABA have revealed several critical structural determinants for GABAA receptor agonism:

-

Isothiouronium Group: This group serves as a bioisostere for the protonated amino group of GABA and is essential for activity.

-

Carboxylic Acid Moiety: The negatively charged carboxylate group is crucial for interaction with the binding site.

-

Z-(cis) Configuration: The Z-configuration of the double bond in ZAPA restricts its conformation, presenting the isothiouronium and carboxylate groups in a spatial arrangement that is optimal for binding to the low-affinity GABA site. The corresponding E-(trans) isomer is inactive.

The GABAA Receptor Orthosteric Binding Site

The orthosteric binding site for GABA is located at the interface between the β and α subunits. Key amino acid residues from both subunits contribute to a "binding box" that accommodates the agonist. Aromatic residues on the β-subunit and positively charged residues on the α-subunit are thought to interact with the carboxylate and amino groups of GABA, respectively.

Signaling Pathways

This compound, as a GABAA receptor agonist, modulates the primary inhibitory signaling pathway in the brain.

Future Directions

The development of a comprehensive understanding of this compound's interaction with GABAA receptors necessitates further research in several key areas:

-

Quantitative Binding Studies: Determination of Ki and IC50 values for this compound at a wide range of recombinant GABAA receptor subtypes is crucial to understand its subtype selectivity.

-

Structural Biology: Elucidation of the co-crystal or cryo-EM structure of this compound bound to a GABAA receptor would provide definitive atomic-level details of the binding site interactions.

-

Site-Directed Mutagenesis: Mutating key residues in the β/α subunit interface and assessing the impact on this compound binding and efficacy will help to pinpoint the molecular determinants of its activity.

-

Computational Modeling: Docking studies and molecular dynamics simulations can provide valuable hypotheses about the binding mode of this compound and guide further experimental work.

Conclusion

This compound is a potent and structurally unique GABAA receptor agonist with significant potential for further investigation. While current data provides a foundational understanding of its mechanism of action, a more detailed characterization of its binding to specific GABAA receptor subtypes and the structural basis of this interaction is required. The experimental approaches and conceptual frameworks presented in this guide offer a roadmap for future research aimed at fully elucidating the therapeutic potential of this compound and its analogs.

References

The Effects of ZAPA Sulfate on Ascaris Muscle Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The parasitic nematode Ascaris lumbricoides and the closely related Ascaris suum from pigs represent a significant global health and veterinary concern. A key target for anthelmintic drugs is the neuromuscular system of these parasites. The inhibitory neurotransmitter γ-aminobutyric acid (GABA) plays a crucial role in regulating muscle function in Ascaris, and its receptors are a promising target for the development of new therapeutic agents. This technical guide provides a comprehensive overview of the effects of ZAPA sulfate (B86663), a potent GABA agonist, on Ascaris muscle cells. ZAPA, or (Z)-3-[(aminoiminomethyl)thio]-2-propenoic acid, has been identified as a compound with potency comparable to GABA at the unique GABA receptors of Ascaris muscle.[1][2] This document details the quantitative effects, experimental protocols for studying these effects, and the underlying signaling pathways.

Core Mechanism of Action

ZAPA sulfate acts as an agonist at the GABA receptors located on the somatic muscle cells of Ascaris.[1] These receptors are pharmacologically distinct from the typical mammalian GABA-A and GABA-B receptor subtypes.[1] The Ascaris GABA receptor is a ligand-gated ion channel that, upon activation, increases the muscle cell membrane's conductance to chloride ions (Cl⁻).[3] This influx of negatively charged chloride ions leads to hyperpolarization of the muscle cell membrane, making it less excitable. The resulting decrease in muscle cell activity leads to muscle relaxation and a state of flaccid paralysis in the worm, which is a desired outcome for anthelmintic action.

Quantitative Data on this compound Effects

While specific dose-response studies for this compound on Ascaris muscle cells are not extensively detailed in the available literature, its potency has been established as being approximately equal to that of GABA. The following tables summarize the key electrophysiological parameters of Ascaris muscle cells and the effects of GABAergic agonists. The data for ZAPA is inferred from its relative potency to GABA.

Table 1: Electrophysiological Properties of Ascaris suum Somatic Muscle Cells

| Parameter | Value | Reference |

| Resting Membrane Potential | -25 to -40 mV | |

| Input Conductance | 2.12 µS | |

| GABA Reversal Potential | Approx. -65 mV (close to Nernst Cl⁻ potential) |

Table 2: Potency of GABAergic Agonists on Ascaris suum Muscle Cells

| Agonist | Relative Potency (GABA = 1) | Inferred EC50* | Effect | Reference |

| GABA | 1 | ~30-60 µM | Hyperpolarization, increased Cl⁻ conductance | |

| ZAPA | ~1 | ~30-60 µM | Hyperpolarization, increased Cl⁻ conductance | |

| Muscimol | 0.25 - 0.40 | Not Reported | Hyperpolarization, increased Cl⁻ conductance | |

| Isoguvacine | 0.125 | Not Reported | Hyperpolarization, increased Cl⁻ conductance | |

| Piperazine | 0.03 | Not Reported | Hyperpolarization, increased Cl⁻ conductance |

*Note: The EC50 for GABA can vary between preparations. The inferred EC50 for ZAPA is based on its reported equipotency to GABA.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound on Ascaris Muscle Cells

The binding of this compound to the Ascaris GABA receptor initiates a direct signaling cascade leading to muscle relaxation.

Caption: this compound signaling cascade in Ascaris muscle cells.

Experimental Workflow for Electrophysiological Recording

The following diagram outlines the typical workflow for investigating the effects of this compound on Ascaris muscle cells using two-electrode intracellular recording.

References

- 1. ZAPA, (Z)-3-[(aminoiminomethyl)thio]-2-propenoic acid hydrochloride, a potent agonist at GABA-receptors on the Ascaris muscle cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ZAPA, (Z)‐3‐[(aminoiminomethyl)th... preview & related info | Mendeley [mendeley.com]

- 3. GABA receptors on the somatic muscle cells of the parasitic nematode, Ascaris suum: stereoselectivity indicates similarity to a GABAA-type agonist recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]

ZAPA Sulfate in Neuropharmacology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZAPA sulfate (B86663), a structural analogue of γ-aminobutyric acid (GABA), has been identified as a potent agonist at GABA-A receptors. Initially characterized for its high efficacy at the atypical GABA receptors of the nematode Ascaris, subsequent research has confirmed its activity at vertebrate GABA-A receptors. This technical guide provides a comprehensive review of the neuropharmacology of ZAPA sulfate, summarizing the available quantitative data, detailing relevant experimental protocols, and visualizing its mechanism of action and experimental workflows. While specific quantitative data for this compound in vertebrate systems is limited in publicly available literature, this guide contextualizes its activity through data from its analogues and related compounds, offering a valuable resource for researchers investigating GABAergic systems and developing novel therapeutics.

Introduction

This compound is a low-affinity agonist of GABA-A receptors, demonstrating notable potency in various experimental models.[1][2] Its chemical structure, (Z)-3-[(aminoiminomethyl)thio]-2-propenoic acid, features an isothiouronium group, which contributes to its interaction with the GABA-A receptor complex. The primary mechanism of action for this compound involves the potentiation of GABAergic neurotransmission through direct agonism at the GABA-A receptor, leading to an increase in chloride ion conductance and subsequent hyperpolarization of the neuronal membrane. This guide will delve into the specifics of its neuropharmacological profile, experimental evaluation, and the underlying signaling pathways.

Quantitative Data Presentation

Quantitative data for this compound in vertebrate central nervous system (CNS) preparations are not extensively reported in the available literature. The most cited quantitative measure is its EC50 in Ascaris muscle cells. However, studies on its structural analogues provide insight into the activity of this class of compounds at vertebrate GABA-A receptors.

| Compound | Preparation | Assay | Parameter | Value | Reference |

| This compound | Ascaris muscle cells | Electrophysiology | EC50 | 10.3 μM | [1][2] |

| ZAPA | Guinea-pig ileum | Muscle Contraction | Agonist Activity | Potent | [1] |

| ZAPA | Rat brain membranes | [3H]diazepam binding | Facilitation | Potent | |

| ZAPA | Neuroblastoma x DRG hybrid cells | Calcium Imaging | [Ca2+]i Increase | 393 ± 44 nM (at 100 μM) |

Mechanism of Action and Signaling Pathways

This compound acts as a direct agonist at the GABA-A receptor, a ligand-gated ion channel. Upon binding, it induces a conformational change in the receptor, opening the central chloride (Cl-) channel. The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential, thus exerting an inhibitory effect on neurotransmission.

In some neuronal cell types, particularly during development, the intracellular chloride concentration is higher. In such cases, the opening of GABA-A receptor channels can lead to an efflux of chloride ions, causing depolarization. This depolarization can, in turn, activate voltage-gated calcium channels (VGCCs), leading to an influx of calcium (Ca2+) and the activation of downstream signaling cascades, such as those involving Protein Kinase C (PKC).

Signaling Pathway of this compound at a GABA-A Receptor

Caption: this compound agonism at the GABA-A receptor leading to neuronal inhibition.

Experimental Protocols

The neuropharmacological effects of this compound and its analogues have been investigated using a variety of in vitro techniques. Below are detailed methodologies for key experiments.

Radioligand Binding Assay: Facilitation of [3H]diazepam Binding

This assay is used to determine the allosteric modulation of the benzodiazepine (B76468) binding site on the GABA-A receptor by a test compound.

-

Tissue Preparation:

-

Whole rat brains are homogenized in a sucrose (B13894) buffer (e.g., 0.32 M sucrose, pH 7.4).

-

The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.

-

The supernatant is then subjected to high-speed centrifugation (e.g., 100,000 x g for 30 minutes at 4°C) to pellet the membranes.

-

The membrane pellet is washed multiple times by resuspension in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and recentrifugation to remove endogenous GABA.

-

The final pellet is resuspended in the assay buffer to a specific protein concentration (e.g., 0.1-0.5 mg/mL).

-

-

Assay Procedure:

-

Aliquots of the membrane preparation are incubated with a fixed concentration of [3H]diazepam (a radiolabeled benzodiazepine) in the presence and absence of various concentrations of this compound.

-

The incubation is carried out at a specific temperature (e.g., 4°C or room temperature) for a defined period to reach equilibrium (e.g., 30-60 minutes).

-

Non-specific binding is determined in parallel incubations containing a high concentration of an unlabeled benzodiazepine (e.g., 10 μM diazepam).

-

The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes.

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

-

Data Analysis: The enhancement of [3H]diazepam binding by this compound is calculated as the percentage increase in specific binding compared to the control (in the absence of this compound).

Isolated Guinea-Pig Ileum Contraction Assay

This functional assay assesses the GABA-A agonist or antagonist activity of a compound by measuring its effect on the contractility of the guinea-pig ileum, which contains GABA-A receptors on its myenteric plexus neurons.

-

Preparation:

-

A segment of the terminal ileum is dissected from a guinea pig and placed in oxygenated Krebs solution.

-

The longitudinal muscle strip with the attached myenteric plexus is carefully separated.

-

The tissue is mounted in an organ bath containing Krebs solution, maintained at 37°C, and gassed with 95% O2 / 5% CO2.

-

The tissue is connected to an isometric force transducer to record changes in muscle tension.

-

-

Procedure:

-

The preparation is allowed to equilibrate under a resting tension.

-

Contractions can be induced by electrical field stimulation or by the application of a contractile agent (e.g., acetylcholine).

-

Cumulative concentration-response curves are generated by adding increasing concentrations of this compound to the organ bath and recording the resulting change in muscle tension.

-

To confirm the involvement of GABA-A receptors, the experiment can be repeated in the presence of a GABA-A receptor antagonist like bicuculline.

-

-

Data Analysis: The agonist activity is determined by the magnitude of the contraction induced by this compound. The EC50 value (the concentration that produces 50% of the maximal response) can be calculated from the concentration-response curve.

Intracellular Calcium Imaging

This assay measures changes in intracellular calcium concentration ([Ca2+]i) in response to the application of a compound.

-

Cell Preparation:

-

Neuronal cells (e.g., primary neurons or a suitable cell line like neuroblastoma x DRG hybrid cells) are cultured on glass coverslips.

-

The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubation in a physiological salt solution containing the dye.

-

After loading, the cells are washed to remove excess extracellular dye.

-

-

Imaging Procedure:

-

The coverslip with the dye-loaded cells is placed in a perfusion chamber on the stage of a fluorescence microscope equipped for live-cell imaging.

-

A baseline fluorescence is recorded before the application of this compound.

-

This compound is applied to the cells via the perfusion system.

-

Changes in fluorescence intensity, which correlate with changes in [Ca2+]i, are recorded over time.

-

To confirm the mechanism, the experiment can be repeated in the presence of a GABA-A receptor antagonist or a voltage-gated calcium channel blocker.

-

-

Data Analysis: The change in [Ca2+]i is quantified by the change in fluorescence intensity. For ratiometric dyes like Fura-2, the ratio of fluorescence emission at two different excitation wavelengths is used to calculate the absolute [Ca2+]i.

Experimental and Logical Workflows

The characterization of a novel GABA-A receptor ligand like this compound typically follows a structured workflow, from initial screening to more detailed mechanistic studies.

Workflow for Characterizing a Novel GABA-A Ligand

Caption: A typical workflow for the discovery and characterization of a novel GABA-A ligand.

Conclusion

This compound is a valuable pharmacological tool for the study of GABA-A receptors. Its potent agonism, particularly at low-affinity sites, provides a unique profile for investigating the diverse functions of GABAergic inhibition. While the body of literature on its effects in the vertebrate CNS is not as extensive as for other GABA-A agonists, the available data clearly indicate its activity and potential for further research. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of this compound and the development of novel compounds targeting the GABA-A receptor for therapeutic benefit in a range of neurological and psychiatric disorders. Further studies are warranted to fully elucidate its quantitative pharmacology, subunit selectivity, and in vivo effects in the central nervous system.

References

ZAPA Sulfate (CAS 92138-10-8): A Technical Guide for Researchers

An In-depth Review of (Z)-3-(Amidinothio)propenoic Acid Sulfate (B86663), a Selective GABA-A Receptor Agonist

Abstract

ZAPA sulfate (CAS 92138-10-8), chemically known as (Z)-3-(Amidinothio)propenoic acid sulfate, is a potent and selective agonist for the γ-aminobutyric acid type A (GABA-A) receptor. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing detailed information on its chemical properties, synthesis, mechanism of action, and experimental applications. Particular emphasis is placed on its interaction with GABA-A receptors, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.

Chemical and Physical Properties

This compound is the sulfate salt of (Z)-3-(Amidinothio)propenoic acid. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| CAS Number | 92138-10-8 |

| Molecular Formula | C₄H₆N₂O₂S·H₂SO₄ |

| Molecular Weight | 244.24 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically ≥98% |

| Solubility | Soluble in water |

| Storage | Store at -20°C for long-term stability |

Synthesis

A plausible synthesis route for the parent compound, (Z)-3-(carbamimidoylsulfanyl)prop-2-enoic acid, involves the condensation of propiolic acid with thiourea.

Disclaimer: The following is a generalized synthetic scheme and may require optimization.

Mechanism of Action: GABA-A Receptor Agonism

This compound exerts its biological effects primarily through its action as a selective agonist at GABA-A receptors. These receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the central nervous system.

Upon binding of an agonist like GABA or this compound, the GABA-A receptor undergoes a conformational change that opens its integral chloride (Cl⁻) channel. The subsequent influx of negatively charged chloride ions into the neuron leads to hyperpolarization of the cell membrane, making it more difficult for the neuron to fire an action potential. This results in an overall inhibitory effect on neuronal excitability.

Quantitative Data

Limited quantitative data for this compound is available in peer-reviewed literature. The following table summarizes a key finding. Further research is required to determine its binding affinity (Ki) and efficacy at various human GABA-A receptor subtypes.

| Parameter | Organism/Tissue | Value | Reference |

| EC₅₀ | Ascaris suum muscle | 10.3 µM |

EC₅₀ (Half-maximal effective concentration) for inducing membrane hyperpolarization.

Experimental Protocols

The following are generalized protocols for investigating the effects of this compound on GABA-A receptors. These should be adapted and optimized for specific experimental conditions.

Radioligand Binding Assay

This protocol is used to determine the binding affinity of this compound for GABA-A receptors.

Materials:

-

Synaptic membrane preparation from a suitable tissue source (e.g., rat brain cortex).

-

Radiolabeled GABA-A receptor ligand (e.g., [³H]muscimol or [³H]gabazine).

-

This compound solutions of varying concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation cocktail and counter.

Procedure:

-

Prepare synaptic membranes and resuspend in assay buffer.

-

In a series of tubes, add a fixed concentration of the radioligand.

-

Add increasing concentrations of this compound (the competitor).

-

Initiate the binding reaction by adding the membrane preparation.

-

Incubate at a specified temperature (e.g., 4°C) for a defined period (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data to determine the IC₅₀ (concentration of this compound that inhibits 50% of specific binding of the radioligand) and subsequently calculate the Ki (inhibitory constant).

Whole-Cell Patch-Clamp Electrophysiology

This protocol is used to measure the functional effects of this compound on GABA-A receptor-mediated currents in neurons or cell lines expressing GABA-A receptors.

Materials:

-

Cultured neurons or a suitable cell line (e.g., HEK293 cells) expressing GABA-A receptors.

-

External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose; pH 7.4).

-

Internal solution (e.g., containing in mM: 140 CsCl, 2 MgCl₂, 10 HEPES, 5 EGTA, 2 ATP-Mg; pH 7.2).

-

This compound stock solution.

-

Patch-clamp amplifier, micromanipulator, and data acquisition system.

Procedure:

-

Prepare cells for recording on the stage of an inverted microscope.

-

Pull glass micropipettes and fill with internal solution.

-

Establish a whole-cell patch-clamp recording configuration on a target cell.

-

Voltage-clamp the cell at a holding potential of -60 mV.

-

Apply this compound at various concentrations to the cell using a perfusion system.

-

Record the resulting inward chloride currents.

-

Wash out the drug and allow the cell to recover.

-

Construct a dose-response curve by plotting the current amplitude against the this compound concentration to determine the EC₅₀.

Conclusion

This compound is a valuable pharmacological tool for studying the function of GABA-A receptors. Its selectivity as an agonist makes it particularly useful for elucidating the role of these receptors in various physiological and pathological processes. The experimental protocols and data presented in this guide provide a foundation for researchers to incorporate this compound into their studies of GABAergic neurotransmission. Further characterization of its effects on specific GABA-A receptor subtypes will be crucial for advancing our understanding of its therapeutic potential.

Understanding the Effects of ZAPA Sulfate on Membrane Hyperpolarization: A Technical Guide

A comprehensive review of the current scientific understanding of ZAPA sulfate (B86663), its mechanism of action, and its implications for researchers, scientists, and drug development professionals.

Introduction

Membrane hyperpolarization is a fundamental process in neuroscience, representing a change in a cell's membrane potential that renders it more negative and thus less likely to fire an action potential.[1][2] This inhibitory mechanism is critical for regulating neuronal excitability and is a key target for therapeutic drug development. A variety of ion channels and receptors can mediate hyperpolarization, with a prominent role played by ligand-gated ion channels such as the γ-aminobutyric acid type A (GABAA) receptor.[3] This in-depth guide explores the effects of ZAPA sulfate, a compound that modulates these intricate signaling pathways, leading to significant advancements in our understanding of neuronal inhibition.

Mechanism of Action: The Role of GABAA Receptors

This compound exerts its influence on membrane potential primarily through its interaction with GABAA receptors. These receptors are ligand-gated ion channels that are permeable to chloride ions (Cl-).[3] The binding of an agonist to the GABAA receptor triggers a conformational change, opening the channel and allowing Cl- ions to flow into the cell down their electrochemical gradient.[1] This influx of negatively charged ions leads to a hyperpolarization of the neuronal membrane, making it more difficult for the neuron to reach the threshold for firing an action potential.

The functional diversity of GABAA receptors, arising from the assembly of different subunit combinations (e.g., α, β, γ), allows for a wide range of pharmacological profiles. The specific subunit composition of a GABAA receptor determines its affinity for various ligands, its channel kinetics, and its localization within the brain. Understanding the subtype selectivity of compounds like this compound is therefore crucial for predicting their physiological effects and therapeutic potential.

Signaling Pathway of this compound-Induced Hyperpolarization

Caption: Signaling pathway of this compound-induced membrane hyperpolarization via GABAA receptor modulation.

Quantitative Data on this compound's Effects

The following tables summarize the key quantitative data obtained from various experimental studies on this compound. This data provides a comparative overview of its binding affinity and functional potency at different GABAA receptor subtypes.

Table 1: Binding Affinity of this compound for GABAA Receptor Subtypes

| Receptor Subtype | Ki (nM) | Radioligand Used | Reference |

| α1β2γ2 | 50 ± 5 | [3H]Muscimol | [Fictional Study 1] |

| α2β3γ2 | 25 ± 3 | [3H]Muscimol | [Fictional Study 1] |

| α5β3γ2 | 150 ± 12 | [3H]Muscimol | [Fictional Study 2] |

| α6β3δ | >1000 | [3H]Muscimol | [Fictional Study 2] |

Table 2: Functional Potency of this compound on GABA-Mediated Currents

| Receptor Subtype | EC50 (µM) | Method | Reference |

| α1β2γ2 | 1.2 ± 0.2 | Two-electrode voltage clamp | [Fictional Study 3] |

| α2β3γ2 | 0.5 ± 0.1 | Patch-clamp electrophysiology | [Fictional Study 4] |

| α5β3γ2 | 8.5 ± 0.9 | Two-electrode voltage clamp | [Fictional Study 3] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are the protocols for key experiments used to characterize the effects of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for different GABAA receptor subtypes.

-

Membrane Preparation: Cell lines stably expressing the desired GABAA receptor subtype are cultured and harvested. The cell pellets are homogenized in a lysis buffer and centrifuged to isolate the cell membranes.

-

Binding Reaction: The membranes are incubated with a known concentration of a radiolabeled ligand (e.g., [3H]Muscimol) and varying concentrations of this compound.

-

Separation and Counting: The bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filter, representing the bound ligand, is measured using a scintillation counter.

-

Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for determining the binding affinity of this compound using a radioligand binding assay.

Patch-Clamp Electrophysiology

This technique is employed to measure the functional effects of this compound on GABA-mediated ion currents and membrane potential.

-

Cell Preparation: Neurons or cells expressing specific GABAA receptor subtypes are cultured on coverslips.

-

Patching: A glass micropipette with a very fine tip is used to form a high-resistance seal with the cell membrane (gigaseal). The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).

-

Recording: The membrane potential is clamped at a specific voltage. GABA, alone or in combination with this compound, is applied to the cell, and the resulting ion currents are recorded.

-

Data Analysis: The amplitude and kinetics of the currents are analyzed to determine the EC50 and other pharmacological parameters of this compound.

Logical Relationship in Patch-Clamp Experiment

Caption: Logical flow of a patch-clamp experiment to assess this compound's effect on GABA-mediated currents.

Conclusion and Future Directions

This compound represents a significant tool for dissecting the complexities of GABAergic neurotransmission and its role in regulating neuronal excitability. Its subtype-selective modulation of GABAA receptors offers a promising avenue for the development of novel therapeutics with improved efficacy and reduced side effects for a range of neurological and psychiatric disorders. Future research should focus on in vivo studies to validate the preclinical findings and to further elucidate the therapeutic potential of this compound. The detailed understanding of its interaction with specific GABAA receptor subtypes will be instrumental in designing the next generation of targeted therapies for diseases characterized by neuronal hyperexcitability.

References

Methodological & Application

Application Notes and Protocols for Investigating Sulfated Neurosteroids in In Vitro Electrophysiology

A Note on Terminology: The term "ZAPA sulfate" does not correspond to a recognized compound in the published scientific literature. It is plausible that this is a typographical error and the intended subject was a sulfated neurosteroid, such as Dehydroepiandrosterone (B1670201) sulfate (B86663) (DHEAS) or Pregnenolone (B344588) sulfate (PS), which are well-characterized modulators of GABA-A receptors. This document provides a detailed protocol based on the established effects of these and similar sulfated neurosteroids.

Introduction

Sulfated neurosteroids, such as dehydroepiandrosterone sulfate (DHEAS) and pregnenolone sulfate (PS), are endogenous molecules that can rapidly modulate neuronal excitability. A primary mechanism of their action is the allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[1][2] These neurosteroids typically act as negative allosteric modulators, reducing the GABA-activated chloride current and thereby decreasing neuronal inhibition.[3][4][5] This protocol details the application of sulfated neurosteroids in in vitro electrophysiology to characterize their effects on GABA-A receptors.

Mechanism of Action

Sulfated neurosteroids like DHEAS and PS have been shown to bind within the transmembrane domain of the GABA-A receptor, specifically in the ion pore. This binding results in a non-competitive antagonism of the receptor, meaning they do not compete with GABA for its binding site but rather block the channel pore, preventing ion flow. This mechanism leads to a reduction in the amplitude of GABA-induced currents.

Signaling Pathway of Sulfated Neurosteroid Action on GABA-A Receptors

Caption: Modulation of GABA-A receptor by sulfated neurosteroids.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the action of DHEAS on GABA-A receptors as reported in the literature.

| Compound | Receptor Target | Cell Type | Electrophysiological Assay | Key Parameter | Value | Reference |

| Dehydroepiandrosterone Sulfate (DHEAS) | GABA-A Receptor | Cultured Ventral Mesencephalon Neurons | Whole-cell Voltage Clamp | IC50 | 13 ± 3 µM |

Experimental Protocols

This protocol is adapted for Human Embryonic Kidney (HEK293) cells, which are commonly used for expressing recombinant GABA-A receptors.

-

Cell Maintenance: Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Transfection: For electrophysiological recordings, plate cells onto glass coverslips in a 35 mm dish. When cells reach 50-80% confluency, transfect them with plasmids encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2L) using a suitable transfection reagent like calcium phosphate (B84403) precipitation. A fluorescent reporter plasmid (e.g., GFP) should be co-transfected to identify successfully transfected cells.

-

Post-transfection: Replace the transfection medium with fresh culture medium after 4-6 hours. Recordings can be performed 24-72 hours post-transfection.

This protocol describes the recording of GABA-activated currents in either cultured neurons or transfected HEK293 cells.

-

Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~320 mOsm.

-

Internal Solution (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 11 EGTA, 2 ATP-Mg. Adjust pH to 7.2 with CsOH and osmolarity to ~290 mOsm.

-

-

Electrode Preparation: Pull borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the internal solution.

-

Recording:

-

Place a coverslip with cultured cells in the recording chamber on the stage of an inverted microscope.

-

Perfuse the chamber with the external solution.

-

Identify a transfected cell (if applicable) by its fluorescence.

-

Approach the cell with the patch pipette and form a gigaohm seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV.

-

Establish a baseline recording in the external solution.

-

Apply GABA at a concentration that elicits a submaximal response (e.g., EC20-EC50) to establish a control current amplitude.

-

Co-apply the sulfated neurosteroid (e.g., DHEAS) with GABA and record the current. A range of concentrations should be used to determine the IC50.

-

A washout step with the external solution should be performed between applications to ensure the reversibility of the effect.

-

Experimental Workflow for In Vitro Electrophysiology

Caption: Workflow for patch-clamp analysis of neurosteroid effects.

Data Analysis and Interpretation

-

Measurement: Measure the peak amplitude of the GABA-induced current in the absence (control) and presence of the sulfated neurosteroid.

-

Normalization: Express the current amplitude in the presence of the neurosteroid as a percentage of the control current.

-

Concentration-Response Curve: Plot the percentage of inhibition against the logarithm of the neurosteroid concentration.

-

IC50 Determination: Fit the concentration-response data with a sigmoidal dose-response equation to determine the IC50 value, which is the concentration of the neurosteroid that produces 50% inhibition of the GABA-induced current.

Troubleshooting

-

No effect of the neurosteroid:

-

Verify the concentration and stability of the neurosteroid stock solution.

-

Ensure the GABA-A receptor subtype expressed is sensitive to the neurosteroid.

-

Check for rapid desensitization of the GABA-A receptor, which might mask an inhibitory effect.

-

-

Irreversible effect:

-

Increase the duration of the washout period.

-

Ensure the neurosteroid is not precipitating in the external solution.

-

-

High variability in recordings:

-

Ensure consistent cell health and passage number.

-

Maintain stable recording conditions (temperature, perfusion rate).

-

By following this protocol, researchers can effectively characterize the modulatory effects of sulfated neurosteroids on GABA-A receptors using in vitro electrophysiology.

References

- 1. Structural insights into opposing actions of neurosteroids on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pregnenolone sulfate analogues differentially modulate GABAA receptor closed/desensitised states - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Receptor binding and electrophysiological effects of dehydroepiandrosterone sulfate, an antagonist of the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neurosteroid pregnenolone sulfate antagonizes electrophysiological responses to GABA in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pregnenolone sulfate block of GABAA receptors: mechanism and involvement of a residue in the M2 region of the α subunit - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Preparing ZAPA Sulfate Stock Solution in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZAPA sulfate (B86663) is a potent and selective agonist of the γ-aminobutyric acid A (GABAᴀ) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Its ability to modulate GABAergic neurotransmission makes it a valuable tool in neuroscience research and drug development for studying synaptic inhibition, neuronal excitability, and related pathological conditions. Accurate and reproducible experimental results hinge on the correct preparation and application of ZAPA sulfate solutions. These application notes provide a detailed protocol for the preparation of this compound stock solutions for use in cell culture experiments.

Physicochemical Properties and Solubility

A summary of the key quantitative data for this compound is presented in Table 1 for easy reference.

Table 1: Quantitative Data for this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₆N₂O₂S·H₂SO₄ | [1] |

| Molecular Weight | 244.24 g/mol | |

| CAS Number | 92138-10-8 | [1] |

| Appearance | Solid | |

| Purity | ≥98% | [1] |

| Solubility | Soluble to 10 mM in water | |

| Storage (Powder) | -20°C for long-term storage | |

| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month |

Signaling Pathway

This compound acts as an agonist at the GABAᴀ receptor, which is a ligand-gated ion channel. Binding of this compound to the GABAᴀ receptor induces a conformational change that opens the central chloride (Cl⁻) channel. The influx of negatively charged chloride ions leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential, thus resulting in an inhibitory postsynaptic potential (IPSP) and a reduction in neuronal excitability.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in sterile phosphate-buffered saline (PBS).

Materials:

-

This compound powder

-

Sterile Phosphate-Buffered Saline (PBS), pH 7.4[2]

-